Home > Products > Screening Compounds P131803 > 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide
4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide -

4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

Catalog Number: EVT-4342289
CAS Number:
Molecular Formula: C19H21BrN4O5S
Molecular Weight: 497.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Bromo-2-nitrophenyl)-N-methyl-N′-(quinolin-4-ylmethylene)hydrazine

Compound Description: This compound is a Schiff base that shares a similar structure with 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide. In particular, both compounds contain a bromo-nitrophenyl moiety. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide through the presence of a shared bromo-nitrophenyl moiety in their structures. []

4-Methyl-N-(phenylmethyl)benzenesulfonamide

Compound Description: This compound serves as a precursor in the synthesis of 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide due to the shared benzenesulfonamide moiety. []

4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide

Compound Description: This compound is synthesized from 4-methyl-N-(phenylmethyl)benzenesulfonamide through a copper-mediated coupling reaction. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide because they both contain the benzenesulfonamide group. []

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–4-bromo-2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]phenolate

Compound Description: This compound is a Schiff base derived from 5-bromosalicylaldehyde and sulfamethazine. It exhibits tautomerism, existing in both enol and zwitterionic forms. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide by the shared structural features of a bromo-substituted benzene ring and a sulfonamide group. []

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It exhibits high selectivity for CGRP receptors over adrenomedullin receptors. []

Relevance: While not sharing substantial structural similarity, BIBN4096BS is a relevant compound because it functions as a CGRP receptor antagonist. This action suggests potential interactions with the nervous system, which could be of interest in relation to the target compound 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, especially if the latter exhibits any neurological activity. [, ]

N-(2-(2-(3-Methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197)

Compound Description: BMS-337197 is a novel inhibitor of the enzyme IMPDH (inosine monophosphate dehydrogenase). []

Relevance: Despite not having direct structural similarities to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, BMS-337197's nature as an enzyme inhibitor suggests a potential for pharmacological activity. Further investigation into the properties of 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide might reveal whether it also possesses any enzyme inhibitory actions, potentially overlapping with BMS-337197's target space. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides that have been synthesized and structurally characterized. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide through the shared benzenesulfonamide moiety and the presence of a substituted benzene ring attached to the sulfonamide nitrogen. []

p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: Similar to its p-methyl analog, this compound belongs to a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides studied for their structural features and hydrogen-bonding patterns. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide through the common benzenesulfonamide group and the aryl substituent on the sulfonamide nitrogen. []

p-Bromo-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: This compound belongs to a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides investigated for their structure-activity relationships. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide due to the shared bromo-benzenesulfonamide moiety in their structures. []

4-Bromo-N-((1-(4-(sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (6l)

Compound Description: This compound exhibited significant antibacterial activity against B. subtilis, E. coli, and K. pneumonia, with a minimum inhibitory concentration (MIC) of 0.132 µmol/mL. []

Relevance: This compound is structurally related to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide because they both contain the 4-bromobenzenesulfonamide group. []

N-(2-Aminoethyl)-4-[5-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TT101)

Compound Description: TT101 is a celecoxib derivative that demonstrates potent pro-apoptotic effects on colon adenocarcinoma cells, particularly HT-29 and SW480 cells. []

Relevance: Although structurally dissimilar to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, TT101's role as a pro-apoptotic agent in colon cancer models could indicate a potential area of research for the target compound. Investigating whether 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide exhibits any activity on colon cancer cell lines, either pro-apoptotic or anti-proliferative, could be relevant in the context of TT101's established actions. []

N-(2-Aminoethyl)-4-[5-(4-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (TT101)

Compound Description: TT101 is a celecoxib derivative that exhibits a more potent pro-apoptotic effect on rheumatoid arthritis (RA) and osteoarthritis (OA) synovial fibroblasts compared to celecoxib itself. []

Relevance: Despite the lack of significant structural resemblance to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, TT101's potent pro-apoptotic activity on synovial fibroblasts in the context of arthritis models could point towards a possible research direction for the target compound. Investigating if 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide possesses any effects, either pro-apoptotic or anti-inflammatory, on synovial fibroblasts could be relevant given TT101's known activity in this area. []

Relevance: While structurally different from 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, the development of TT201 as a celecoxib derivative with potential anti-inflammatory effects suggests a possible line of investigation for the target compound. Exploring whether 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide exhibits any activity, anti-inflammatory or otherwise, in models relevant to arthritis or inflammation could be worthwhile considering the context of TT201's development. []

4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

Compound Description: ABT-737 is a BH3 mimetic that exhibits potent pro-apoptotic activity by antagonizing Bcl-2 and Bcl-xL, two key anti-apoptotic proteins. This compound is currently under investigation as a potential anticancer agent. []

Relevance: While not structurally similar to 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide, ABT-737's potent pro-apoptotic activity through its interaction with Bcl-2 family proteins suggests a possible area of investigation for the target compound. Evaluating whether 4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide has any impact on the Bcl-2 family proteins or displays any pro-apoptotic or cytotoxic activity could be relevant, considering ABT-737's mechanism of action and therapeutic potential as an anticancer agent. []

Properties

Product Name

4-bromo-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide

IUPAC Name

4-bromo-N-methyl-N-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

Molecular Formula

C19H21BrN4O5S

Molecular Weight

497.4 g/mol

InChI

InChI=1S/C19H21BrN4O5S/c1-21(30(28,29)18-8-2-15(20)3-9-18)14-19(25)23-12-10-22(11-13-23)16-4-6-17(7-5-16)24(26)27/h2-9H,10-14H2,1H3

InChI Key

PDTZCMYDJYHRMV-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.